molecular formula C16H16ClNO B2928869 3-chloro-N-(diphenylmethyl)propanamide CAS No. 101167-55-9

3-chloro-N-(diphenylmethyl)propanamide

Cat. No.: B2928869
CAS No.: 101167-55-9
M. Wt: 273.76
InChI Key: BMSOFUFZCCLRFJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(diphenylmethyl)propanamide is a chlorinated propanamide derivative featuring a diphenylmethyl group attached to the amide nitrogen. This structure combines a reactive chloroalkyl chain with a bulky aromatic substituent, making it a versatile intermediate in organic synthesis and drug discovery. The chlorine atom at the 3rd position of the propanamide backbone enhances electrophilicity, facilitating nucleophilic substitution reactions, while the diphenylmethyl group contributes to lipophilicity and steric bulk, influencing solubility and binding interactions in biological systems .

Properties

IUPAC Name

N-benzhydryl-3-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOFUFZCCLRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(diphenylmethyl)propanamide typically involves the reaction of benzhydrylamine with 3-chloropropionyl chloride . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(diphenylmethyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of N-substituted propanamides.

    Reduction: Formation of 3-chloro-N-(diphenylmethyl)propanol.

    Oxidation: Formation of 3-chloro-N-(diphenylmethyl)propanoic acid.

Scientific Research Applications

3-chloro-N-(diphenylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The compound’s effects are likely mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physical Properties

Compound 1 : 3-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide (7f)
  • Structure: Contains a quinazolinone core and dichlorophenoxymethyl group.
  • Physical Properties: Melting point: 208–209°C (higher due to crystalline packing from the quinazolinone ring). Spectral Data: IR peaks at 1710 cm⁻¹ (C=O stretch), 1670 cm⁻¹ (amide C=O), and NH resonance at δ 8.30 ppm in $^1$H-NMR .
  • Key Difference: The quinazolinone moiety introduces rigidity and hydrogen-bonding capacity, enhancing thermal stability compared to the diphenylmethyl analog .
Compound 2 : N-(Anthracen-9-ylmethyl)-3-chloro-N-(1-phenylethyl)propanamide (6)
  • Structure : Anthracenylmethyl and phenylethyl substituents.
  • Physical Properties :
    • Melting point: 56–57°C (lower due to flexible substituents).
    • IR: 1630 cm⁻¹ (amide I band), suggesting less hydrogen bonding than 7f .
Compound 3 : N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Structure : Hybrid of ibuprofen (4-isobutylphenyl) and chlorophenethylamine.
  • Synthesis : High-yield amidation between 2-(3-chlorophenyl)ethan-1-amine and ibuprofen-derived acyl chloride.
  • Characterization : Confirmed via $^1$H/$^13$C-NMR and mass spectrometry .
Compound 4 : 3-Chloro-N-(2-hydroxyphenyl)propanamide
  • Structure : Hydroxyphenyl substituent.
  • Physical Properties :
    • Molecular weight: 199.63 g/mol.
    • Solubility: Enhanced by the hydroxyl group (hydrogen bonding).
    • Spectral Data: SMILES Oc1ccccc1NC(=O)CCCl and InChIKey FGYHFZULPYDCID-UHFFFAOYSA-N .
  • Key Difference : The hydroxyl group improves aqueous solubility but may reduce membrane permeability compared to diphenylmethyl derivatives .

Spectral and Analytical Comparisons

  • IR Spectroscopy :
    • All compounds show amide C=O stretches (~1650–1710 cm⁻¹).
    • Additional peaks (e.g., 3220 cm⁻¹ in 7f for NH) highlight hydrogen-bonding differences .
  • NMR :
    • Diphenylmethyl protons in the target compound resonate as multiplets (~7.0–7.5 ppm), whereas anthracenyl protons in Compound 6 appear downfield (δ 7.05–8.30 ppm) .
    • Chlorine’s electron-withdrawing effect deshields adjacent protons (e.g., CH₂Cl at δ 2.91 ppm in 7f) .

Biological Activity

3-chloro-N-(diphenylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H16_{16}ClN
  • Molecular Weight : 273.76 g/mol

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro.
  • Cytotoxicity : Studies have indicated that it may have cytotoxic effects on certain cancer cell lines, suggesting a possible role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine production in cell cultures
CytotoxicityInduces apoptosis in cancer cell lines

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chlorine atom and the diphenylmethyl group contribute to its interaction with biological targets such as enzymes or receptors involved in inflammation and cell proliferation.

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
  • Cancer Research : In vitro experiments revealed that treatment with this compound led to significant apoptosis in breast cancer cells, indicating its potential utility in cancer therapeutics.
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its role as an anti-inflammatory agent.

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